2-Fluoro-4-(3-fluoro-2-methylphenyl)phenol
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Overview
Description
2-Fluoro-4-(3-fluoro-2-methylphenyl)phenol: is an organic compound with the molecular formula C13H10F2O It is a biphenyl derivative where the phenol group is substituted with fluorine atoms at specific positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-(3-fluoro-2-methylphenyl)phenol typically involves the following steps:
Halogenation: Introduction of fluorine atoms into the aromatic ring through electrophilic aromatic substitution.
Coupling Reactions: Formation of the biphenyl structure via Suzuki or Ullmann coupling reactions.
Hydroxylation: Introduction of the hydroxyl group to form the phenol derivative.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation and coupling reactions under controlled conditions to ensure high yield and purity. The use of catalysts and specific solvents can optimize the reaction conditions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The phenol group can undergo oxidation to form quinones.
Reduction: Reduction of the aromatic ring can lead to the formation of cyclohexanol derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and stability under various conditions.
Biology:
- Potential use in the development of fluorinated pharmaceuticals due to its unique properties.
Medicine:
- Investigated for its potential as a therapeutic agent in various medical applications.
Industry:
- Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-(3-fluoro-2-methylphenyl)phenol involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to interact with biological molecules, potentially affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
- 4-Fluoro-2-methylphenol
- 2-Fluoro-4-methylphenol
- 3-Fluoro-2-methylphenol
Comparison:
- Uniqueness: The presence of two fluorine atoms and a methyl group in specific positions makes 2-Fluoro-4-(3-fluoro-2-methylphenyl)phenol unique in its reactivity and potential applications.
- Reactivity: Compared to similar compounds, it may exhibit different reactivity patterns due to the electronic effects of the substituents.
Properties
IUPAC Name |
2-fluoro-4-(3-fluoro-2-methylphenyl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2O/c1-8-10(3-2-4-11(8)14)9-5-6-13(16)12(15)7-9/h2-7,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEKQBHMHQXXWMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)C2=CC(=C(C=C2)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60684168 |
Source
|
Record name | 3,3'-Difluoro-2'-methyl[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60684168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261950-25-7 |
Source
|
Record name | 3,3'-Difluoro-2'-methyl[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60684168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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